Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a 2,4-dihydroxy-3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxy-3-methylacetophenone with ethyl piperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
Uniqueness
Ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H22N2O5 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
ethyl 4-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-3-23-16(22)18-8-6-17(7-9-18)10-14(20)12-4-5-13(19)11(2)15(12)21/h4-5,19,21H,3,6-10H2,1-2H3 |
InChI Key |
GVIWAKJEPAZODG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=C(C(=C(C=C2)O)C)O |
solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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